molecular formula C14H20N2OS B5533659 1-Cyclohexyl-3-(4-methoxyphenyl)thiourea CAS No. 15863-22-6

1-Cyclohexyl-3-(4-methoxyphenyl)thiourea

Cat. No.: B5533659
CAS No.: 15863-22-6
M. Wt: 264.39 g/mol
InChI Key: LIIDSYLDBCESRG-UHFFFAOYSA-N
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Description

1-Cyclohexyl-3-(4-methoxyphenyl)thiourea is an organic compound with the molecular formula C14H20N2OS It is a thiourea derivative, characterized by the presence of a cyclohexyl group and a methoxyphenyl group attached to the thiourea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Cyclohexyl-3-(4-methoxyphenyl)thiourea can be synthesized through the reaction of cyclohexylamine with 4-methoxyphenyl isothiocyanate. The reaction typically occurs in an organic solvent such as dichloromethane or ethanol, under reflux conditions. The general reaction scheme is as follows:

Cyclohexylamine+4-Methoxyphenyl isothiocyanateThis compound\text{Cyclohexylamine} + \text{4-Methoxyphenyl isothiocyanate} \rightarrow \text{this compound} Cyclohexylamine+4-Methoxyphenyl isothiocyanate→this compound

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis generally follows similar principles as laboratory methods, with optimizations for scale, yield, and purity.

Chemical Reactions Analysis

Types of Reactions: 1-Cyclohexyl-3-(4-methoxyphenyl)thiourea undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions.

    Reduction: Reduction reactions can convert the thiourea moiety to corresponding amines.

    Substitution: The methoxy group on the phenyl ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are common oxidizing agents.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-Cyclohexyl-3-(4-methoxyphenyl)thiourea has been explored in several scientific research areas:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Studied for its potential therapeutic effects, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Cyclohexyl-3-(4-methoxyphenyl)thiourea involves its interaction with specific molecular targets. The thiourea moiety can form hydrogen bonds and interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

  • 1-Benzyl-3-(4-methoxyphenyl)thiourea
  • 1-Cyclohexyl-3-(4-ethoxyphenyl)thiourea
  • 1-Cyclohexyl-3-phenylthiourea

Comparison: 1-Cyclohexyl-3-(4-methoxyphenyl)thiourea is unique due to the presence of both cyclohexyl and methoxyphenyl groups, which confer distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and biological activity profiles, making it a valuable compound for specific research and industrial applications.

Properties

IUPAC Name

1-cyclohexyl-3-(4-methoxyphenyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2OS/c1-17-13-9-7-12(8-10-13)16-14(18)15-11-5-3-2-4-6-11/h7-11H,2-6H2,1H3,(H2,15,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIIDSYLDBCESRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=S)NC2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15863-22-6
Record name NSC131965
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=131965
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

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